URAT1 inhibitor 7, a compound designed to inhibit the urate transporter 1 (URAT1), is part of a broader category of uricosuric agents used in the treatment of hyperuricemia and gout. This compound has been synthesized and characterized through various methods, showcasing its potential as a therapeutic agent targeting uric acid reabsorption in the kidneys. URAT1 plays a crucial role in the renal handling of uric acid, and its inhibition can lead to increased uric acid excretion, thereby lowering serum uric acid levels.
URAT1 inhibitor 7 is characterized by its complex molecular structure, which includes multiple aromatic rings and functional groups that contribute to its binding affinity for the URAT1 transporter. The molecular formula and weight are critical for understanding its pharmacokinetic properties. For example, a typical URAT1 inhibitor might have a molecular formula such as with a molecular weight around .
The three-dimensional structure can be predicted using computational tools like AlphaFold2, which provide insights into the spatial arrangement of atoms and potential binding sites on the URAT1 transporter.
The chemical reactions involved in synthesizing URAT1 inhibitor 7 typically include:
These reactions are crucial for constructing the final inhibitor with optimal pharmacological properties.
URAT1 inhibitors like compound 7 function by binding to specific sites on the URAT1 transporter protein, blocking uric acid reabsorption in renal proximal tubules. The mechanism involves competitive inhibition where the inhibitor occupies the binding site that would otherwise be available for uric acid transport.
Research indicates that specific amino acids within transmembrane domains of URAT1 are critical for this interaction. For instance, residues such as Phe-365 play a significant role in determining the binding affinity of various inhibitors . The potency of URAT1 inhibitor 7 is assessed through its IC50 values in cellular assays, indicating its effectiveness at inhibiting uric acid uptake.
URAT1 inhibitor 7 exhibits several important physical properties:
Chemical properties such as pKa values influence the compound's ionization state at physiological pH, affecting absorption and distribution.
The primary application of URAT1 inhibitor 7 lies in its potential use as a therapeutic agent for managing conditions associated with elevated uric acid levels, such as gout and hyperuricemia. Its development is supported by:
In addition to therapeutic uses, URAT1 inhibitors are also valuable tools in biochemical research for studying urate transport mechanisms and related pathways involved in renal function.
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is an organic anion exchanger localized to the apical membrane of renal proximal tubule epithelial cells. It mediates electroneutral exchange of extracellular urate for intracellular monovalent anions (e.g., lactate, nicotinate, or chloride) [2] [6]. This transporter reclaims ~90% of glomerular-filtered urate back into systemic circulation, establishing it as the dominant regulator of serum urate levels [3] [6]. Genetic inactivation of URAT1 in humans causes idiopathic renal hypouricemia, characterized by drastically reduced serum urate concentrations and enhanced fractional excretion of uric acid (>90%) [2] [4]. The transporter operates via a rocker-switch mechanism, alternating between outward-open (urine-facing) and inward-open (cytosolic-facing) conformations to shuttle urate across the membrane [4] [9]. Disruption of this reabsorptive pathway represents a cornerstone strategy for managing hyperuricemia and gout.
Table 1: Functional Parameters of Human URAT1 in Urate Transport
Parameter | Value | Experimental System | Citation |
---|---|---|---|
Apparent Km for urate | 371 μM | HEK293 cells (wild-type) | [7] |
Apparent Km for urate | 533 μM | Engineered URAT1 (cryo-EM construct) | [1] [3] |
Fraction of urate reabsorbed | 90% | Clinical genetic studies | [2] [4] |
Urate binds within a central hydrophobic cavity of URAT1, encapsulated by a phenylalanine-rich cage formed by residues Phe241, Phe360, Phe364, Phe365, and Phe449. These residues engage urate via π-π stacking and hydrophobic interactions [1] [3] [4]. Cryo-EM structures of URAT1 in complex with urate (outward-open state) reveal additional coordination by charged residues: the urate C2 oxygen interacts with Arg477 (Transmembrane Helix 11), while the C8 oxygen interacts with Lys393 (Transmembrane Helix 8) [4] [9]. This binding mode is distinct from counter anions like pyrazinoate, which occupy multiple sites within the transporter [3].
Competitive inhibitors such as benzbromarone, lesinurad, and verinurad directly occupy this substrate-binding pocket. Benzbromarone inserts its ethyl-benzofuran group into the hydrophobic cage, engaging Phe241, Phe360, Phe364, and Phe365, while its dibromo-hydroxyphenyl moiety interacts with Phe449 [4]. Similarly, verinurad and dotinurad exploit the same phenylalanine cage but form additional polar contacts with gating residues (e.g., Gln473), effectively halting the transport cycle by preventing urate binding and conformational transitions [1] [4]. Fluorescent probes like dibromofluorescein (DBF) and diiodofluorescein (DIF) competitively inhibit URAT1 with inhibition constants (Ki) comparable to benzbromarone, validating their use in high-throughput screening assays [8].
Table 2: Competitive Inhibition Profiles of URAT1 Inhibitors
Inhibitor | IC₅₀ (μM) | Binding Site Features | Conformation Bound | |
---|---|---|---|---|
Benzbromarone | 0.13–0.22 | Hydrophobic cage (Phe241, Phe360, Phe364, Phe365, Phe449) | Inward-open | [4] [7] |
Verinurad | 0.003* | Phenylalanine cage + Gln473 | Inward-open | [1] [6] |
Dibromofluorescein | 15.2 | Overlaps urate site | Not determined | [8] |
Estimated from structural potency data |
URAT1 inhibitors exhibit state-dependent binding preferences that extend beyond competitive inhibition. Cryo-EM structures demonstrate that benzbromarone, lesinurad, and verinurad selectively stabilize the inward-open conformation, widening the cytosolic vestibule while occluding the extracellular pathway [2] [4]. This contrasts with urate, which binds both outward-open and inward-open states during transport [4] [9]. Kinetic studies confirm non-competitive inhibition for benzbromarone, lesinurad, and TD-3 (a bicyclic imidazopyridine), where inhibitors bind allosteric sites or trap pre-existing inward-facing states without competing with urate for the primary substrate site [2].
Verinurad and dotinurad exhibit dual mechanisms: they competitively displace urate and "hijack" gating residues (e.g., Phe365, Arg477) to lock URAT1 in an occluded or inward-open conformation, preventing the return to an outward-open state [1] [6]. Molecular dynamics simulations reveal that benzbromarone binding reduces structural flexibility in Transmembrane Helices 7 and 10, effectively freezing the transporter in a static inward-open conformation [10]. This dual inhibition—substrate competition plus conformational arrest—underlies the superior potency of next-generation inhibitors like verinurad (IC₅₀ ~3 nM) compared to classical uricosurics [1] [6].
Mutagenesis and structural analyses identify critical residues governing inhibitor specificity:
Table 3: Functional Impact of Key URAT1 Residue Mutations
Residue | Wild-Type Role | Mutation | Impact on Uptake (Km) | Impact on Inhibitor IC₅₀ | Citation |
---|---|---|---|---|---|
Phe365 | Hydrophobic cage formation | Phe365Ala | >10-fold increase | Benzbromarone: >100-fold increase | [4] [7] |
Arg477 | Urate coordination (C2 oxygen) | Arg477Ser | Transport abolished | Not applicable | [4] [9] |
Ser35 | Hydrogen bonding to substrates | Ser35Ala | 5-fold increase | Benzbromarone: 100-fold increase | [7] [10] |
Gln473 | Polar contact with inhibitors | Gln473Ala | Minimal change | Benzbromarone: 8-fold increase | [4] |
Species-specific residue differences further elucidate inhibitor selectivity. Human URAT1 contains Ser35, Phe365, and Ile481, whereas rat URAT1 has Asn35, Tyr365, and Met481. Humanizing rat URAT1 at these positions (Asn35Ser/Tyr365Phe/Met481Ile) restores human-like affinity for benzbromarone and verinurad, confirming their roles in a tripartite high-affinity binding motif [7] [10]. Molecular docking of inhibitors like NP023335 reveals stable contacts with Ser35, Phe365, and Arg477, emphasizing their collective role in anchoring diverse chemotypes within the central cavity [10].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 53938-08-2
CAS No.: 573-83-1